N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The molecule features a 1-phenyl core with N4-(3,4-dimethylphenyl) and N6-(2,2-dimethoxyethyl) substituents. These groups confer distinct electronic and steric properties, influencing solubility, receptor binding, and pharmacokinetics.
Properties
IUPAC Name |
6-N-(2,2-dimethoxyethyl)-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15-10-11-17(12-16(15)2)26-21-19-13-25-29(18-8-6-5-7-9-18)22(19)28-23(27-21)24-14-20(30-3)31-4/h5-13,20H,14H2,1-4H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKCHNNOJDCPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(OC)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound within the pyrazolo[3,4-d]pyrimidine class known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is linked to various substituents that enhance its biological activity. The general formula can be represented as follows:
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of specific kinases involved in cancer progression and other diseases. For instance:
- Casein Kinase 1 (CK1) Inhibition : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit CK1, a kinase implicated in various cancers and neurological disorders. The compound's structural modifications may enhance its affinity and specificity for CK1, leading to promising anticancer effects .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent findings suggest that some derivatives exhibit potent inhibitory activity against EGFR, a critical target in cancer therapy. For example, certain analogs demonstrated IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR .
Biological Activity Data
The following table summarizes key biological activities and IC50 values for various derivatives related to the compound:
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| N6-DM-Pyrazole | CK1 | 78 | MCF-7 | |
| N6-DM-Pyrazole | EGFR WT | 16 | A549 | |
| N6-DM-Pyrazole | EGFR T790M | 236 | HCT-116 |
Study 1: CK1 Inhibition
In a study focusing on CK1 inhibitors, the compound exhibited significant inhibition with an IC50 of 78 nM. This suggests potential utility in treating cancers where CK1 is aberrantly activated. Molecular docking studies further confirmed favorable interactions with the CK1 active site .
Study 2: Anti-Proliferative Effects
Another investigation assessed the anti-proliferative effects of this compound against various cancer cell lines. Results indicated that this compound could significantly reduce cell viability in A549 and HCT-116 cells with IC50 values of 8.21 µM and 19.56 µM respectively .
Pharmacological Screening
Pharmacological screening has revealed that this class of compounds possesses not only anticancer properties but also potential anti-inflammatory effects. The ability to modulate kinase activity suggests broader therapeutic implications beyond oncology.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidine-4,6-Diamine ()
- Molecular Formula : C₂₃H₂₆N₆O
- Molecular Weight : 402.502 g/mol
- Key Differences : The N6 substituent is a 3-methoxypropyl group vs. the target compound’s 2,2-dimethoxyethyl . The latter’s additional methoxy group may enhance solubility due to increased polarity.
N4-(2/3/4-Methoxyphenyl)-N3-(4-Phenoxyphenyl) Derivatives ()
- Melting Points : Ranged from 199–201°C (3-methoxyphenyl) to 251–253°C (4-methylbenzyl), influenced by substituent symmetry and intermolecular interactions.
- Synthetic Yields : Varied from 43% (2-methoxyphenyl) to 86% (4-methoxybenzyl), suggesting steric and electronic effects on reaction efficiency.
- Relevance : The target compound’s 3,4-dimethylphenyl group (vs. methoxy) may reduce polarity but increase hydrophobic interactions in biological systems .
N4,N6-Bis(1-Methylethyl)-1-Phenyl Derivative ()
- Molecular Formula : C₁₇H₂₂N₆
- Molecular Weight : ~310.4 g/mol (estimated)
- Key Differences : Bulky isopropyl groups at N4 and N6 reduce polarity, likely decreasing solubility but improving membrane permeability.
Insulin-like Growth Factor (IGF) Receptor Antagonist ()
- Structure : Features a 4-chlorophenyl and triazol-4-yl moiety.
- Activity : Acts as an IGF receptor antagonist, with a synthetic yield of 46.5%.
- Comparison : The target compound lacks halogen substituents (e.g., chlorine), which are critical for receptor binding in this case. However, its 3,4-dimethylphenyl group may favor hydrophobic binding pockets in other targets .
N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl Derivative ()
- Key Features : Incorporates a chlorine atom and methyl group on the phenyl ring.
- Impact : Chlorine enhances binding via hydrophobic and electron-withdrawing effects, but may increase toxicity risks. The target compound’s dimethylphenyl group avoids halogen-related liabilities while maintaining hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
